N-Acetyl Cefpodoxime Proxetil

Descripción general

Descripción

N-Acetyl Cefpodoxime Proxetil is a derivative of the third-generation cephalosporin, cefpodoxime . It is an orally administered prodrug that is absorbed and de-esterified by the intestinal mucosa to release cefpodoxime . Cefpodoxime is used to treat a variety of bacterial infections, including respiratory and urinary tract infections, skin structure, acute otitis media, pharyngitis, tonsillitis, etc .

Synthesis Analysis

Cefpodoxime proxetil is synthesized through a sequence of reactions. The process begins with the acylation of 7-aminocephalosporanic acid (7-ACA) with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM). This is followed by the chloroacetylation of the formed cefotaxime with chloroacetyl chloride. The acid function is then esterified with 1-iodoethyl isopropyl carbonate. The final step involves the cleavage of the chloroacetamide protective group by treatment with thiourea in N,N-dimethylacetamide .

Molecular Structure Analysis

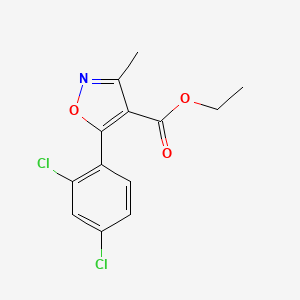

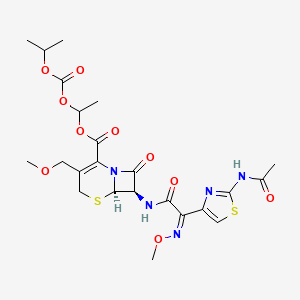

The molecular formula of N-Acetyl Cefpodoxime Proxetil is C23H29N5O10S2 . Its molecular weight is 599.6 g/mol . The IUPAC name is 1-propan-2-yloxycarbonyloxyethyl (6 R ,7 R )-7- [ [ (2 Z )-2- (2-acetamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3- (methoxymethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate .

Chemical Reactions Analysis

Several analytical methods have been developed for the determination of cefpodoxime proxetil. These methods are based on various reactions, including oxidation with ferric chloride followed by complex formation with 1,10-phenanthroline or potassium ferricyanide, diazotization with nitrous acid followed by coupling with β-naphthol, and oxidation of 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride followed by coupling with cefpodoxime proxetil .

Physical And Chemical Properties Analysis

The physical characteristics of cefpodoxime proxetil include its ionization constant, solubility, X-ray powder diffraction pattern, differential scanning calorimetry, thermal behavior, and spectroscopic studies .

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-Acetyl-cefpodoxime proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat or prevent infections caused by susceptible strains of designated microorganisms .

Prodrug for Enhanced Oral Bioavailability

Cefpodoxime proxetil itself is an antibacterial inactive substance, which is de-esterified by intestinal wall esterases to the metabolite cefpodoxime . This prodrug approach enhances oral bioavailability, making it suitable for oral administration .

Broad Spectrum Antibiotic

Cefpodoxime proxetil is a broad-spectrum β-lactam antibiotic for oral application . It is effective against a wide range of bacteria, making it a versatile tool in combating various infections .

Research Chemical

N-Acetyl-cefpodoxime proxetil is used as a research chemical and analytical standard . It is used in infectious disease research, providing a benchmark for testing and development of new drugs .

Synthesis Research

The synthesis of N-Acetyl-cefpodoxime proxetil involves complex reactions, including Δ2-isomerization . Research into the synthesis process can lead to improved methods for producing this and other cephalosporin antibiotics .

Solubility and Thermodynamics Research

Studies have been conducted into the solubility and solution thermodynamics of cefpodoxime proxetil in different solvents . This research can inform the production, purification, and crystallization processes of the drug .

Stability Research

The esterification in 4-position leads to instability against basic conditions . Research into the stability of cefpodoxime proxetil can lead to improved formulations with enhanced shelf-life .

Resistance Management

The use of cefpodoxime proxetil and other antibacterial drugs is carefully managed to reduce the development of drug-resistant bacteria . Research into resistance patterns can inform effective treatment strategies and stewardship programs .

Mecanismo De Acción

N-Acetyl-cefpodoxime proxetil, also known as 98RN5J68ZW, is a third-generation cephalosporin antibiotic with a broad spectrum of activity against most Gram-positive and Gram-negative bacteria . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

The primary target of N-Acetyl-cefpodoxime proxetil is the penicillin-binding protein 3 (PBP3) found in bacterial cell walls . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria.

Mode of Action

N-Acetyl-cefpodoxime proxetil is a prodrug that is absorbed and de-esterified to its active metabolite, cefpodoxime . The active metabolite binds preferentially to PBP3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell lysis and death.

Pharmacokinetics

N-Acetyl-cefpodoxime proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . Approximately 50% of the administered cefpodoxime dose is absorbed systemically . Over the recommended dosing range, approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo .

Result of Action

The result of N-Acetyl-cefpodoxime proxetil’s action is the death of the bacteria, leading to the resolution of the bacterial infection. It is commonly used to treat acute otitis media, pharyngitis, and sinusitis .

Action Environment

The action of N-Acetyl-cefpodoxime proxetil can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of the drug, enhancing its bioavailability . Furthermore, the drug’s efficacy can be affected by the presence of beta-lactamase enzymes produced by some bacteria, which can inactivate cefpodoxime . Cefpodoxime is stable in the presence of certain beta-lactamases .

Propiedades

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-acetamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O10S2/c1-10(2)36-23(33)38-12(4)37-21(32)17-13(7-34-5)8-39-20-16(19(31)28(17)20)26-18(30)15(27-35-6)14-9-40-22(25-14)24-11(3)29/h9-10,12,16,20H,7-8H2,1-6H3,(H,26,30)(H,24,25,29)/b27-15-/t12?,16-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXUWODPJPCPPD-WMPCKYRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)NC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl Cefpodoxime Proxetil | |

CAS RN |

947692-15-1 | |

| Record name | N-Acetyl-cefpodoxime proxetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-CEFPODOXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RN5J68ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)

![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)

![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)